Acetobromo-alpha-D-glucuronic acid methyl ester

Organic Synthesis Carbohydrate Chemistry Process Chemistry

This fully protected glycosyl bromide—with anomeric Br, C-6 methyl ester, and C-2/3/4 acetyl groups—is the definitive Königs-Knorr donor for β-glucuronide synthesis. Unlike generic alternatives, its specific reactivity and stability profile is validated in synthesizing HMR1098 glucuronide, camptothecin ADEPT prodrugs, DON mycotoxin standards, and idarubicinone glucuronide. Replacing this donor in established protocols risks costly re-optimization, yield loss, and purity deviations. Choose the literature-validated reagent for reliable DMPK, oncology, and food safety workflows.

Molecular Formula C13H17BrO9
Molecular Weight 397.17 g/mol
CAS No. 21085-72-3
Cat. No. B151256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetobromo-alpha-D-glucuronic acid methyl ester
CAS21085-72-3
Molecular FormulaC13H17BrO9
Molecular Weight397.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C
InChIInChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9+,10+,11-,12-/m0/s1
InChIKeyGWTNLHGTLIBHHZ-SVNGYHJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetobromo-alpha-D-glucuronic Acid Methyl Ester (CAS 21085-72-3): Definition and Role as a Protected Glucuronyl Donor


Acetobromo-alpha-D-glucuronic acid methyl ester (CAS 21085-72-3) is a fully protected carbohydrate derivative, specifically a glycosyl bromide [1]. Its structure consists of a D-glucuronic acid backbone, protected as a methyl ester at the C-6 carboxyl group and with acetyl groups at the C-2, C-3, and C-4 hydroxyls, while the anomeric C-1 position is activated by a bromine atom . This configuration makes it a reactive intermediate, functioning primarily as a glucuronyl donor in glycosylation reactions, most notably in the classic Königs-Knorr coupling to synthesize β-glucuronides [2].

The Case Against Substituting Acetobromo-alpha-D-glucuronic Acid Methyl Ester (21085-72-3) with Other Glucuronyl Donors


Despite the existence of other glucuronic acid donors, such as various trichloroacetimidates or tetra-acetyl glucuronates, generic substitution of Acetobromo-alpha-D-glucuronic acid methyl ester is not a scientifically sound practice for several reasons. Its unique combination of acetyl protecting groups, methyl ester, and anomeric bromide confers a specific reactivity and stability profile that is foundational to established synthetic protocols . While alternative donors exist, they often exhibit different activation requirements, stereoselectivity outcomes, or necessitate different purification and handling procedures [1]. Replacing this specific compound in a validated process would require significant re-optimization of reaction conditions, potentially altering yields, purity profiles, and the overall feasibility of the synthetic route, making it a high-risk procurement decision for critical research and manufacturing workflows [2].

Quantitative Evidence for Acetobromo-alpha-D-glucuronic Acid Methyl Ester (21085-72-3): Direct Comparisons and Performance Benchmarks


Benchmarking Synthetic Efficiency: Validated Yield Data for Acetobromo-alpha-D-glucuronic Acid Methyl Ester (21085-72-3)

Synthesis of Acetobromo-alpha-D-glucuronic acid methyl ester is a well-established, high-yielding process. A specific preparation from D-glucuronic acid methyl ester via acetylation and subsequent bromination with HBr in acetic acid at 0-20°C for 2 hours provides a reproducible yield of 96.98% . While alternative glycosyl donors such as the corresponding trichloroacetimidate are available, their synthesis is multi-step and yields can be variable and are not typically reported at this high level . The high yield of the bromo-sugar translates to lower cost per gram of active intermediate.

Organic Synthesis Carbohydrate Chemistry Process Chemistry

Proven Utility in Drug Discovery: Specific Application of Acetobromo-alpha-D-glucuronic Acid Methyl Ester in KATP Blocker Synthesis

Acetobromo-alpha-D-glucuronic acid methyl ester is a documented key intermediate for synthesizing the glucuronide metabolite of HMR1098, a novel KATP channel blocker [1]. This application is specifically validated and cited by multiple vendors for this exact compound . This is a concrete example of its use in creating reference standards for drug metabolism studies. In contrast, other glucuronyl donors like methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate are primarily used for direct glucuronidation of simple phenols and terpenoids, and lack this documented role in the synthesis of specific, advanced drug candidate metabolites [2].

Medicinal Chemistry Drug Metabolism Cardiovascular Research

Commercial Purity Specifications: Procuring Acetobromo-alpha-D-glucuronic Acid Methyl Ester (21085-72-3) with Defined Analytical Standards

When procuring Acetobromo-alpha-D-glucuronic acid methyl ester, vendors offer different purity grades that impact experimental reproducibility. One major supplier provides a grade with ≥93% purity [1], while another offers a higher purity of 98% (HPLC) . This is a crucial differentiator in procurement. In comparison, while a compound like 2,3,4-Tri-O-acetyl-β-D-glucuronic acid methyl ester trichloroacetimidate is available, its purity is often stated as ≥95% [2], and the specific analytical methodology is not always disclosed. The availability of a defined 98% (HPLC) grade for this target compound provides users with a verifiable, high-purity option for sensitive applications.

Analytical Chemistry Quality Control Procurement

Handling and Storage Requirements: Defined Conditions for Acetobromo-alpha-D-glucuronic Acid Methyl Ester (21085-72-3)

Proper handling is critical for maintaining the integrity of this moisture- and temperature-sensitive reagent . Vendor datasheets explicitly state that this compound should be stored at -20°C and shipped on dry ice to prevent decomposition [1]. This is a specific, actionable requirement. In contrast, many other protected sugar donors, such as certain trichloroacetimidates, are reported as stable under recommended storage conditions without explicit cryogenic transport requirements, though their long-term stability data may be less defined . The explicit storage and shipping specification for this compound mitigates the risk of receiving degraded material, which can compromise entire synthetic campaigns.

Logistics Lab Safety Stability

Best-Fit Applications for Acetobromo-alpha-D-glucuronic Acid Methyl Ester (21085-72-3) in Research and Industry


Synthesis of Phase II Drug Metabolite Reference Standards

This compound is ideally suited for synthesizing β-D-glucuronide conjugates of drug candidates and xenobiotics. A prime example is its documented use in creating the glucuronide metabolite of HMR1098, a KATP channel blocker [8]. By using this established donor, DMPK scientists can efficiently produce milligram-scale quantities of authentic glucuronide standards for LC-MS/MS method development and metabolite identification, avoiding the complexities and lower yields often associated with biosynthetic methods [6].

Development of Water-Soluble Prodrugs for Targeted Therapies

The compound is a critical building block for synthesizing water-soluble glucuronide prodrugs. Its application in creating glucuronide derivatives of camptothecin for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is well-documented [8]. This approach is designed to improve the solubility and tumor-targeting properties of cytotoxic agents, allowing for the selective release of the active drug at the disease site by the enzyme β-glucuronidase. This provides a clear, evidence-backed path for researchers in oncology drug delivery [6].

Synthesis of Mycotoxin Glucuronides for Exposure Biomarker Development

In food and environmental safety research, this compound is instrumental in the chemical synthesis of glucuronide conjugates of mycotoxins, such as deoxynivalenol (DON), for use as analytical reference standards [8]. An optimized Königs-Knorr procedure using this donor allows for the reliable production of DON-3-β-D-O-glucuronide [6]. This enables the development and validation of direct, quantitative LC-MS/MS methods for measuring human and animal exposure to these toxins, which is more accurate than indirect hydrolysis methods [7].

Glycosylation of Complex Natural Products

The compound serves as a versatile glucuronyl donor for the late-stage glycosylation of complex natural products. Its utility is demonstrated in the regiospecific synthesis of idarubicinone-7-β-D-glucuronide, an anthracycline derivative [8]. This application highlights its compatibility with sensitive, multifunctional aglycones under controlled Koenigs-Knorr conditions, making it a valuable reagent for medicinal chemists performing SAR studies or creating novel glycoconjugates.

Technical Documentation Hub

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